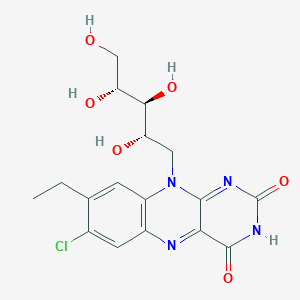
Riboflavin, 7-chloro-7,8-didemethyl-8-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves multiple steps, starting from readily available precursors. One common method includes the condensation of 7-chloro-8-ethylalloxazine with ribityl phosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine involves its interaction with flavoproteins. The compound acts as a cofactor, facilitating redox reactions within the enzyme’s active site . It targets specific molecular pathways, influencing cellular metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7,8-Diethyl-10-(1’-D-ribityl)isoalloxazine
Uniqueness
7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups contribute to its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
42782-52-5 |
|---|---|
Formule moléculaire |
C17H19ClN4O6 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
7-chloro-8-ethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19ClN4O6/c1-2-7-3-10-9(4-8(7)18)19-13-15(20-17(28)21-16(13)27)22(10)5-11(24)14(26)12(25)6-23/h3-4,11-12,14,23-26H,2,5-6H2,1H3,(H,21,27,28)/t11-,12+,14-/m0/s1 |
Clé InChI |
FAUZVCPGHSRNCP-SCRDCRAPSA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

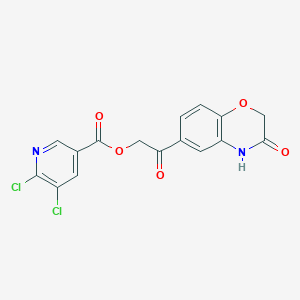
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)



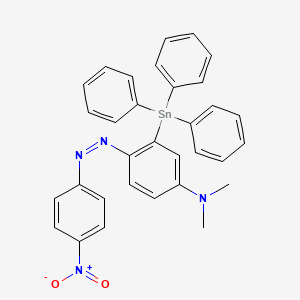
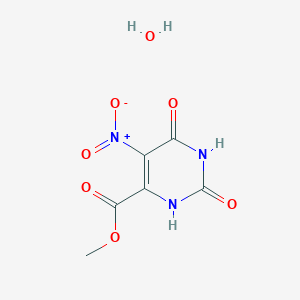

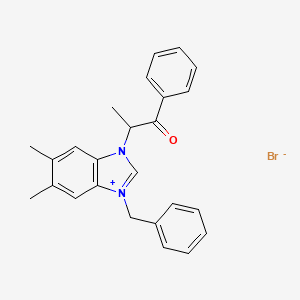

![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)
